molecular formula C19H17N5O2S B2480405 N-(2-furylmethyl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide CAS No. 852375-83-8

N-(2-furylmethyl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide

Cat. No.: B2480405
CAS No.: 852375-83-8
M. Wt: 379.44
InChI Key: YHPSHKNNYJGGHS-UHFFFAOYSA-N
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Description

The compound N-(2-furylmethyl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-methylphenyl group at position 3 and a thioacetamide linker at position 4. The thioacetamide moiety is further functionalized with a 2-furylmethyl group. This structure combines a heteroaromatic triazolopyridazine scaffold with sulfur and furan-based substituents, which may enhance binding affinity, solubility, or metabolic stability compared to simpler analogs .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-13-4-6-14(7-5-13)19-22-21-16-8-9-18(23-24(16)19)27-12-17(25)20-11-15-3-2-10-26-15/h2-10H,11-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPSHKNNYJGGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-furylmethyl)-2-{[3-(4-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has the following structural formula:

  • Molecular Formula: C18H16N4O2S
  • IUPAC Name: this compound

This structure incorporates a furylmethyl group and a triazolo-pyridazine moiety, which are significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a screening of drug libraries identified novel anticancer compounds that exhibited significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)10Apoptosis Induction
Compound BHeLa (Cervical)15Cell Cycle Arrest
N-(2-furylmethyl)-...A549 (Lung)TBDTBD

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Preliminary tests indicate that it may inhibit the growth of certain bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic pathways.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several proposed mechanisms include:

  • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways: It may affect signaling pathways related to cell survival and apoptosis.
  • DNA Interaction: Potential interactions with DNA could lead to cytotoxic effects.

Case Study 1: Anticancer Screening

A study conducted on multicellular spheroids demonstrated that compounds with structural similarities to this compound showed enhanced efficacy in targeting tumor cells compared to traditional monolayer cultures. This indicates a more realistic representation of in vivo conditions and suggests that this compound could be further developed for therapeutic use in oncology .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, derivatives of the compound were tested against a panel of bacterial pathogens. Results indicated significant inhibition at low concentrations, warranting further exploration into its potential as a novel antibiotic .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Purity/Synthetic Yield
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 4-Methylphenyl, thioacetamide-furylmethyl Not explicitly reported (structural analogy suggests kinase/Lin-28 inhibition) N/A
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (C1632) [1,2,4]Triazolo[4,3-b]pyridazine Methylphenyl, methylacetamide Lin-28 inhibition, anti-cancer stem cell 97% (commercial)
2-{[3-(4-Methylphenyl)-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl]thio}-N-(thiadiazol-2-yl)acetamide [1,2,4]Triazinoquinazoline 4-Methylphenyl, thioacetamide-thiadiazole Not reported 84.5%
N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide [1,2,4]Triazolo[4,3-b]pyridazine Methylphenyl, acetamide Structural hit in protein-binding assays N/A

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